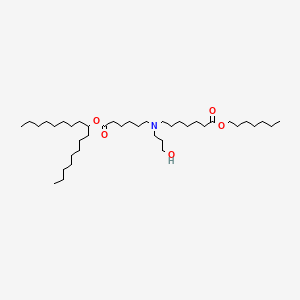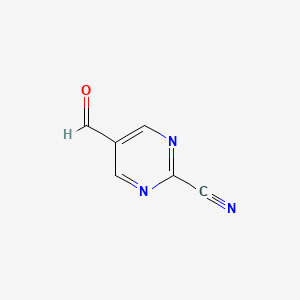![molecular formula C14H15NO4 B11934632 4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11934632.png)
4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline: is a furoquinoline alkaloid predominantly found in the Rutaceae family. It is known for its diverse biological activities, including analgesic, antispastic, anti-inflammatory, and antiplatelet aggregation effects . The compound has a molecular formula of C14H13NO4 and a molecular weight of 259.2573 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-azido-2,4-quinolindione with reducing agents such as zinc in acetic acid or triphenylphosphine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc in acetic acid or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound exhibits cytotoxicity against a variety of cancer cell lines, making it a subject of interest in cancer research . It also shows genotoxicity, which is being studied for potential therapeutic applications.
Medicine: Due to its analgesic, antispastic, anti-inflammatory, and antiplatelet aggregation effects, the compound is being explored for potential medicinal uses .
Wirkmechanismus
The mechanism of action of 4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline involves its interaction with various molecular targets and pathways. It is known to inhibit platelet aggregation by interfering with the signaling pathways that lead to platelet activation . Additionally, its cytotoxic effects on cancer cells are believed to be due to its ability to induce apoptosis through the activation of specific cellular pathways.
Vergleich Mit ähnlichen Verbindungen
4,6,7,8-Tetramethoxy-furo[2,3-b]quinoline: This compound has an additional methoxy group, which can alter its biological activity and chemical reactivity.
7,8-Dimethoxydictamnine: This compound lacks one methoxy group compared to 4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline, leading to differences in its biological effects.
Uniqueness: this compound is unique due to its specific arrangement of methoxy groups, which contribute to its distinct biological activities and chemical properties. Its ability to exhibit multiple pharmacological effects makes it a compound of significant interest in various fields of research.
Eigenschaften
Molekularformel |
C14H15NO4 |
|---|---|
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
4,7,8-trimethoxy-2,3-dihydrofuro[2,3-b]quinoline |
InChI |
InChI=1S/C14H15NO4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2/h4-5H,6-7H2,1-3H3 |
InChI-Schlüssel |
CKDKGHDDRAMHGK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=C3CCOC3=N2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[2-(Fluoromethoxy)phenyl]phenyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B11934557.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S)-2-[(3R,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934564.png)

![2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid](/img/structure/B11934571.png)
![methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B11934575.png)
![undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11934576.png)



![2-Bromo-4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B11934602.png)
![N-[1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide](/img/structure/B11934613.png)

![(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934636.png)
